

Rapamycin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Rapamycin-d3*

Cat. No.: *B10775925*

[Get Quote](#)

This guide provides an in-depth overview of the chemical structure, properties, and common applications of **Rapamycin-d3**, a deuterated analog of the potent mTOR inhibitor, Rapamycin. It is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, cancer biology, immunology, and bioanalytical chemistry.

Chemical Structure and Properties

Rapamycin-d3, also known as Sirolimus-d3, is a macrocyclic lactone that is structurally identical to Rapamycin, with the exception of three deuterium atoms replacing three hydrogen atoms on the methoxy group at position 7.[1] This isotopic labeling makes it an ideal internal standard for the quantification of Rapamycin in biological matrices using mass spectrometry-based methods.

Chemical Structure:

(A 2D chemical structure image of **Rapamycin-d3** would be placed here in a final document)

Physicochemical and General Properties:

The following tables summarize the key chemical and physical properties of **Rapamycin-d3**.

Identifier	Value
IUPAC Name	(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][2][3]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone-d3
Synonyms	Sirolimus-d3, AY-22989-d3[4]
CAS Number	392711-19-2[1]
Molecular Formula	C51H76D3NO13[1]
Molecular Weight	917.2 g/mol [1][5]

Property	Value
Appearance	White to off-white solid
Melting Point	183-185 °C (for unlabeled Rapamycin)[3][6]
pKa	10.40 ± 0.70 (Predicted for unlabeled Rapamycin)[3]
Purity	≥98%[7][8][9]
Isotopic Enrichment	≥98% deuterated forms (d1-d3)[1]
Storage and Stability	Store at -20°C, protected from light. Stable for at least one year.[7][8]

Solubility:

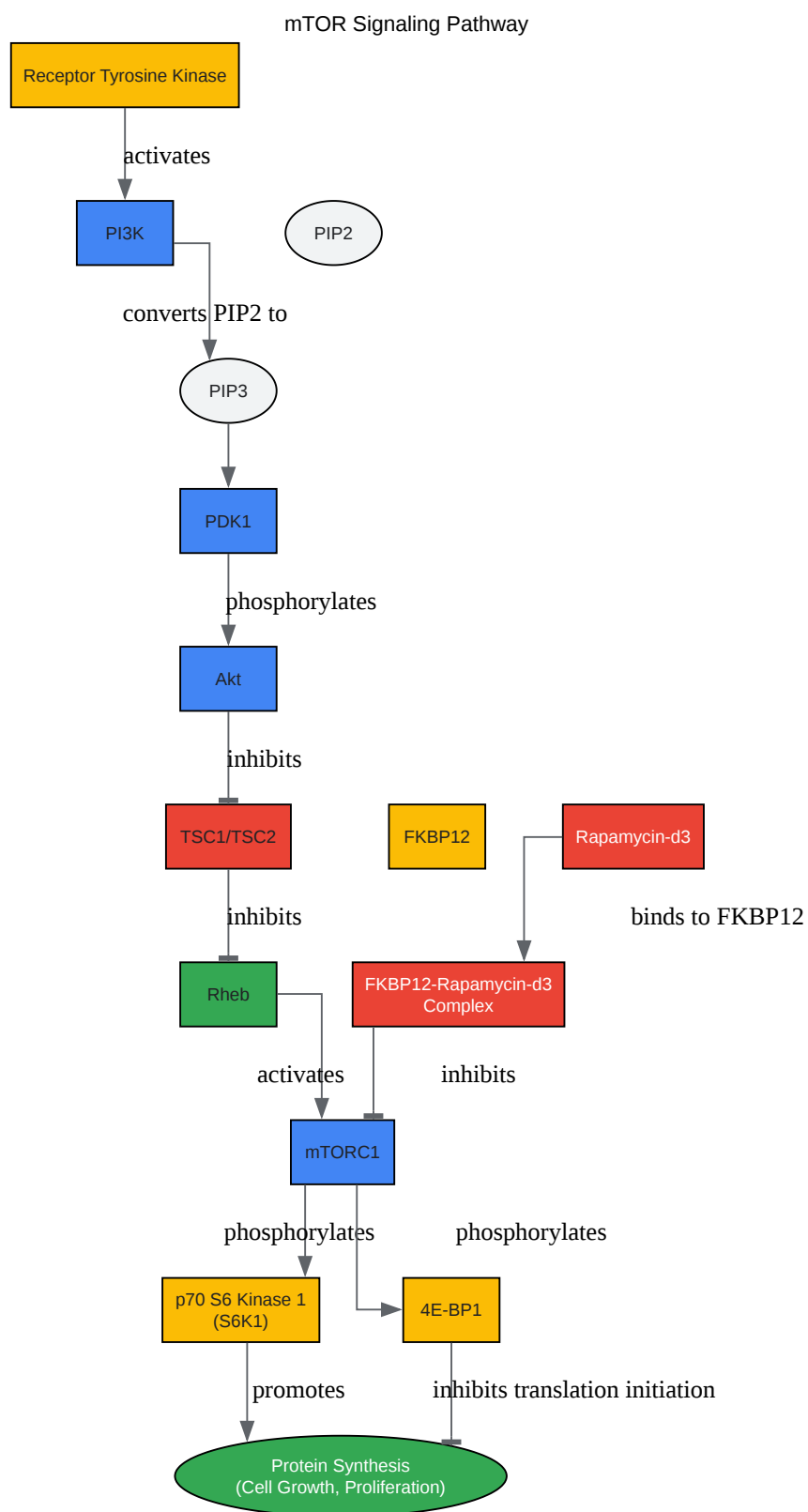
Solvent	Solubility
Chloroform	~5 mg/mL[1]
DMSO	~25 mg/mL[1]
Ethanol	~50 mg/mL[1]
Methanol	~25 mg/mL[1]
Water	Very slightly soluble[3]

Biological Activity and Mechanism of Action

Rapamycin-d3 exhibits the same biological activity as its non-deuterated counterpart. It is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.

The mechanism of action involves the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.

mTOR Signaling Pathway:



[Click to download full resolution via product page](#)

Caption: A simplified diagram of the mTOR signaling pathway illustrating the inhibitory action of the **Rapamycin-d3**-FKBP12 complex on mTORC1.

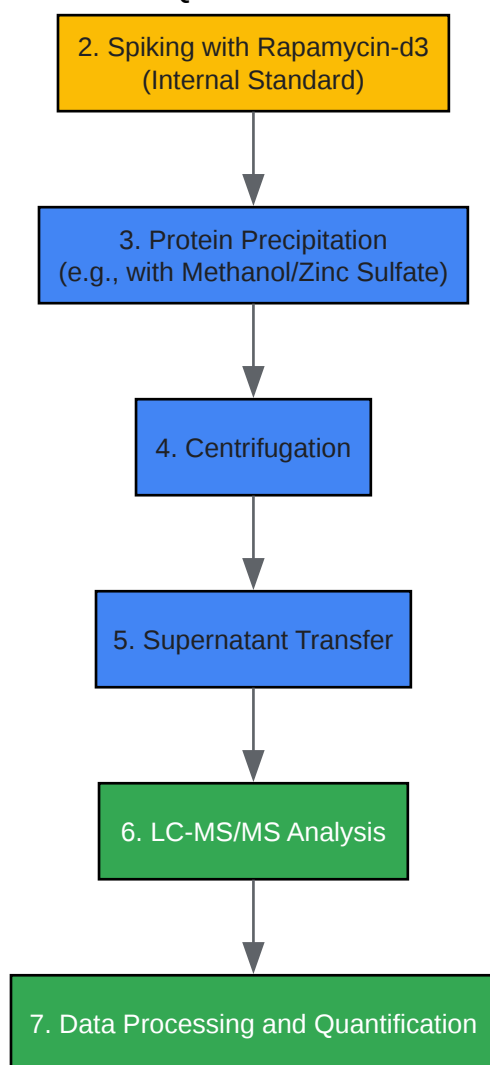
Experimental Protocols

Quantification of Rapamycin in Biological Samples using LC-MS/MS

Rapamycin-d3 is primarily used as an internal standard for the accurate quantification of Rapamycin in various biological matrices, such as whole blood, plasma, and tissue homogenates.

Experimental Workflow:

LC-MS/MS Quantification Workflow



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the quantification of Rapamycin in biological samples using **Rapamycin-d3** as an internal standard.

Detailed Methodology:

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

- Sample Preparation:
 - Thaw frozen biological samples (e.g., whole blood) at room temperature.
 - Vortex the samples to ensure homogeneity.
 - To a 100 μ L aliquot of the sample, add a known concentration of **Rapamycin-d3** solution (internal standard).
 - Add a protein precipitation agent (e.g., 200 μ L of methanol containing zinc sulfate).
 - Vortex vigorously for 1-2 minutes to precipitate proteins.
 - Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate).
 - Mobile Phase B: Acetonitrile or methanol with the same modifier.
 - Gradient: A gradient elution is typically employed to separate Rapamycin from matrix components.

- Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
- Injection Volume: 5-20 μ L.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Rapamycin: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 931.6 \rightarrow 864.5 for the ammonium adduct).
 - **Rapamycin-d3**: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 934.6 \rightarrow 867.5).
 - Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
- Quantification:
 - Generate a calibration curve by analyzing a series of calibration standards with known concentrations of Rapamycin and a fixed concentration of **Rapamycin-d3**.
 - Plot the peak area ratio of Rapamycin to **Rapamycin-d3** against the concentration of Rapamycin.
 - Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Western Blot Analysis of mTOR Pathway Inhibition

This protocol describes the use of Western blotting to assess the effect of Rapamycin (or **Rapamycin-d3**) on the phosphorylation status of key mTORC1 downstream targets.

Detailed Methodology:

- Cell Culture and Treatment:
 - Culture cells of interest (e.g., cancer cell lines) in appropriate growth medium.
 - Seed cells in multi-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of Rapamycin (or **Rapamycin-d3**) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).
- Protein Extraction:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
 - Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
 - Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β -actin) overnight at 4°C.
- Wash the membrane with TBST to remove unbound primary antibodies.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane again with TBST.
- Detection and Analysis:
 - Add an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the levels of phosphorylated proteins to the total protein levels and the loading control to determine the effect of Rapamycin treatment.

Conclusion

Rapamycin-d3 is an essential tool for researchers studying the mTOR signaling pathway and for those in the field of drug metabolism and pharmacokinetics. Its well-defined chemical properties and biological activity, coupled with its primary application as a stable isotope-labeled internal standard, make it indispensable for accurate and precise quantification of Rapamycin. The experimental protocols provided in this guide offer a starting point for the effective utilization of **Rapamycin-d3** in both bioanalytical and cell biology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. caymanchem.com \[caymanchem.com\]](https://www.caymanchem.com)
- [2. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [3. Rapamycin | 53123-88-9 \[chemicalbook.com\]](https://www.chemicalbook.com)
- [4. Rapamycin-d3 | TargetMol \[targetmol.com\]](https://www.targetmol.com)
- [5. Rapamycin-d3 \(Sirolimus-d3\) | C51H79NO13 | CID 131668484 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [6. Rapamycin \[drugfuture.com\]](https://www.drugfuture.com)
- [7. Rapamycin \(D₃, 98%\)- Cambridge Isotope Laboratories, DLM-9220-0.01 \[isotope.com\]](https://www.isotope.com)
- [8. Rapamycin \(D₃, 98%\) | Cambridge Isotope Laboratories, Inc. \[isotope.com\]](https://www.isotope.com)
- [9. RAPAMYCIN | Eurisotop \[eurisotop.com\]](https://www.eurisotop.com)
- To cite this document: BenchChem. [Rapamycin-d3: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10775925/docs#rapamycin-d3-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b10775925/docs#rapamycin-d3-a-technical-guide-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)